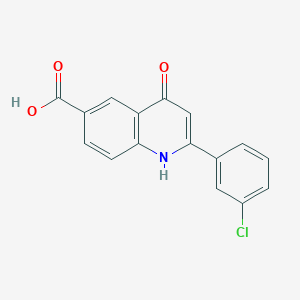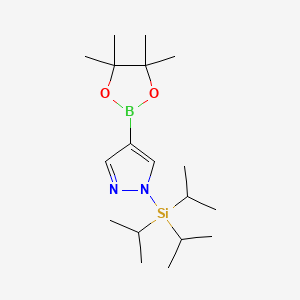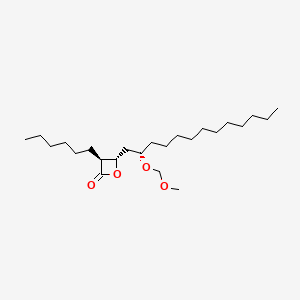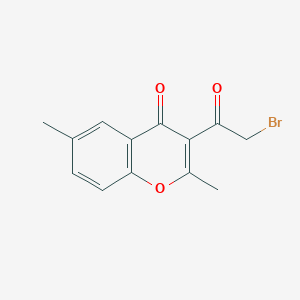
3-(Bromoacetyl)-2,6-dimethyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromoacetyl)-2,6-dimethyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of naturally occurring compounds synthesized by numerous plant species as well as by some bacteria and fungi. They are known for their diverse biological activities, including anti-microbial, anti-inflammatory, analgesic, anti-oxidant, antimalarial, anticancer, anti-tuberculosis, and anti-HIV properties .
Preparation Methods
The synthesis of 3-(2-bromoacetyl)-2,6-dimethyl-4H-chromen-4-one typically involves the condensation of salicylaldehyde and ethyl acetoacetate catalyzed by piperidine, followed by bromination . This method is efficient and yields the desired compound in good purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
3-(2-Bromoacetyl)-2,6-dimethyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds such as thiophenes, thiazoles, pyrazoles, pyrans, and pyridines.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction under appropriate conditions to form different products.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed from these reactions are often heterocyclic compounds with potential biological activities .
Scientific Research Applications
3-(2-Bromoacetyl)-2,6-dimethyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Medicine: It shows potential as an anticancer agent due to its cytotoxic properties.
Industry: It is used in the synthesis of dyes and other industrially significant compounds.
Mechanism of Action
The mechanism of action of 3-(2-bromoacetyl)-2,6-dimethyl-4H-chromen-4-one involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to interfere with cellular processes, leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is known to exhibit significant cytotoxic activity .
Comparison with Similar Compounds
3-(2-Bromoacetyl)-2,6-dimethyl-4H-chromen-4-one is unique due to its specific structure and the presence of the bromoacetyl group. Similar compounds include other bromoacetyl derivatives of coumarins, such as 3-(2-bromoacetyl)-2H-chromen-2-one. These compounds also exhibit diverse biological activities and are used in the synthesis of various heterocyclic compounds .
Properties
CAS No. |
117134-82-4 |
|---|---|
Molecular Formula |
C13H11BrO3 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
3-(2-bromoacetyl)-2,6-dimethylchromen-4-one |
InChI |
InChI=1S/C13H11BrO3/c1-7-3-4-11-9(5-7)13(16)12(8(2)17-11)10(15)6-14/h3-5H,6H2,1-2H3 |
InChI Key |
GALPEPYVIVZVSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)C(=O)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-17-((R)-5,5-Diphenylpent-4-en-2-yl)-6-ethyl-7-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B11832020.png)

![3-[(2,4-Dimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B11832034.png)

![1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11832044.png)
![4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11832050.png)

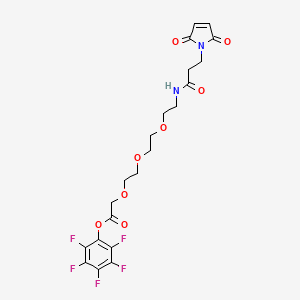
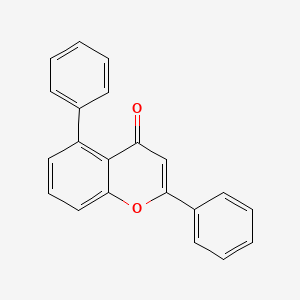
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethyl]pentanamide;chloride](/img/structure/B11832061.png)
